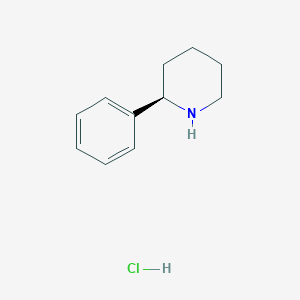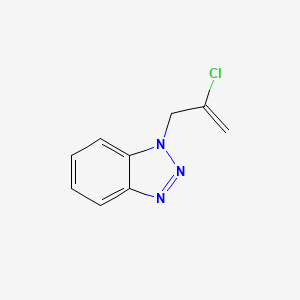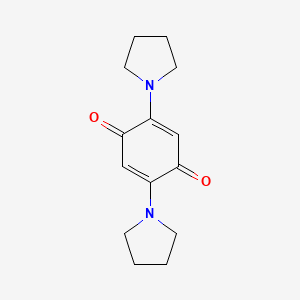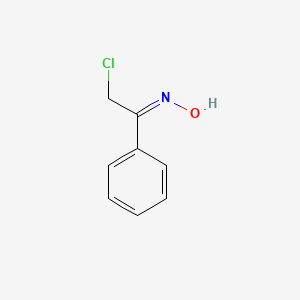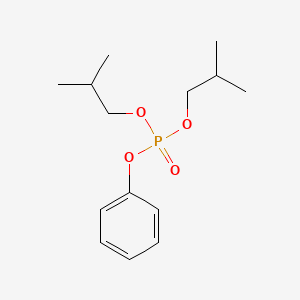
Bis(2-methylpropyl) phenyl phosphate
Overview
Description
Bis(2-methylpropyl) phenyl phosphate is an organic compound with the molecular formula C14H23O4P. It is known for its applications in various industrial and scientific fields due to its unique chemical properties. This compound is a type of phosphate ester, which is characterized by the presence of a phosphate group bonded to organic moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methylpropyl) phenyl phosphate typically involves the reaction of phenol with phosphorus oxychloride, followed by the addition of 2-methylpropyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{Phenol} + \text{Phosphorus Oxychloride} + \text{2-Methylpropyl Alcohol} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and purity. The product is then purified through distillation or crystallization techniques to remove any impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the phosphate group may be further oxidized to form phosphoric acid derivatives.
Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitution, where the 2-methylpropyl groups can be replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phenol and phosphoric acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the compound.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphate esters.
Hydrolysis: Phenol and phosphoric acid derivatives.
Scientific Research Applications
Bis(2-methylpropyl) phenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used as a flame retardant in plastics and as a plasticizer in the production of flexible polymers.
Mechanism of Action
The mechanism of action of Bis(2-methylpropyl) phenyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphate group can form strong bonds with active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
- Bis(2-methylphenyl) phenyl phosphate
- Dimethylphenylphosphine
Comparison:
- Bis(2-methylpropyl) phenyl phosphate is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to other phosphate esters.
- Bis(2-methylphenyl) phenyl phosphate has a similar phosphate ester structure but with different substituents, leading to variations in its reactivity and applications.
- Dimethylphenylphosphine is an organophosphorus compound with a different functional group, resulting in different chemical behavior and uses.
Properties
IUPAC Name |
bis(2-methylpropyl) phenyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23O4P/c1-12(2)10-16-19(15,17-11-13(3)4)18-14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOHKIXYILEQDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COP(=O)(OCC(C)C)OC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395850 | |
| Record name | bis(2-methylpropyl) phenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38299-61-5 | |
| Record name | bis(2-methylpropyl) phenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





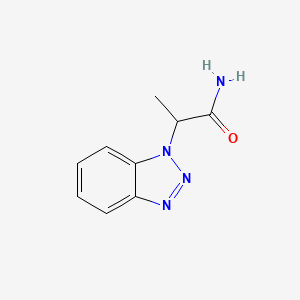
![Benzenamine, N-methyl-N-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B7778796.png)


